2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide
Description
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide (molecular formula: C₂₀H₁₆ClN₃OS, molecular weight: 381.88 g/mol) features an imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group at position 6 and an acetamide moiety at position 2. The acetamide nitrogen is further linked to a 2-methylphenyl group. This scaffold is part of a broader class of imidazothiazole derivatives investigated for diverse pharmacological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-13-4-2-3-5-17(13)22-19(25)10-16-12-26-20-23-18(11-24(16)20)14-6-8-15(21)9-7-14/h2-9,11-12H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAXLZMVVFBQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Cyclization of 2-Aminothiazoles with Halogenoketones
A mixture of 2-aminothiazole (1.0 mmol) and 4-chloromethyl-ω-bromoacetophenone (1.2 mmol) in ethanol is refluxed for 6–8 hours under nitrogen. Triethyl phosphite (1.5 mmol) is added dropwise to catalyze cyclization, yielding 6-(4-chlorophenyl)imidazo[2,1-b]thiazole as a pale-yellow solid (Yield: 68–72%).
Key Reaction Parameters
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | Triethyl phosphite |
| Reaction Time | 6–8 hours |
| Workup | Filtration, washing with cold ethanol |
Route B: Condensation with Ethyl Bromopyruvate
Ethyl bromopyruvate (2.0 mmol) reacts with thiourea (1.8 mmol) in ethanol under reflux for 4 hours to form ethyl-2-aminothiazole-4-carboxylate. Subsequent cyclization with 4-chlorophenacyl bromide (1.2 mmol) at 70°C for 12 hours yields the imidazo[2,1-b]thiazole intermediate (Yield: 65%).
Functionalization at Position 3: Acetic Acid Hydrazide Intermediate
The 3-position of the imidazo[2,1-b]thiazole is functionalized to introduce the acetamide group:
Ester Hydrolysis
Ethyl-3-(imidazo[2,1-b]thiazol-6-yl)acetate (1.0 mmol) undergoes hydrolysis with lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol) in tetrahydrofuran (THF)/water (4:1) at 50°C for 3 hours. The resultant carboxylic acid is isolated via acidification with HCl (Yield: 85–90%).
Hydrazide Formation
The carboxylic acid (1.0 mmol) reacts with thionyl chloride (SOCl₂, 2.5 mmol) to form the acyl chloride, which is treated with hydrazine hydrate (NH₂NH₂·H₂O, 1.5 mmol) in dichloromethane at 0°C. The product, 3-(imidazo[2,1-b]thiazol-6-yl)acetic acid hydrazide, is recrystallized from ethanol (Yield: 78%).
Acetamide Coupling with 2-Methylphenylamine
Amide Bond Formation
The hydrazide intermediate (1.0 mmol) is coupled with 2-methylphenylamine (1.2 mmol) using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol) in dimethylformamide (DMF). Triethylamine (3.0 mmol) is added to maintain a basic pH, and the reaction proceeds at room temperature for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound (Yield: 62–67%).
Optimization Insights
- Solvent Choice : DMF outperforms THF or acetonitrile in solubility and reaction efficiency.
- Catalyst System : EDCI/HOBt reduces racemization compared to DCC/DMAP.
- Temperature Control : Reactions above 25°C lead to byproduct formation (e.g., dimerization).
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and amidation in a single reactor:
- Imidazo[2,1-b]thiazole formation (as in Section 1.1).
- Direct addition of 2-methylphenylamine and EDCI/HOBt to the reaction mixture.
This method reduces purification steps but yields marginally lower product (58%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W, 20 minutes) accelerates the amidation step, improving yield to 71% while reducing reaction time by 80%.
Analytical Validation and Quality Control
Spectroscopic Characterization
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), and 1240 cm⁻¹ (C–N stretch) confirm acetamide formation.
- ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.82 (s, 2H, CH₂CO), 7.25–7.89 (m, 8H, aromatic), 10.12 (s, 1H, NH).
- LC-MS : [M+H]⁺ at m/z 368.1 aligns with the molecular formula C₁₉H₁₄ClN₃OS.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.
Scalability and Industrial Considerations
Pilot-Scale Production
- Reactor Type : Glass-lined batch reactors (50–100 L capacity).
- Cost Drivers : EDCI/HOBt accounts for 42% of raw material costs; substituting with cheaper catalysts (e.g., T3P) is under investigation.
- Waste Management : DMF is recovered via distillation (85% efficiency), reducing environmental impact.
Regulatory Compliance
- ICH Guidelines : Stability studies confirm the compound remains stable for 24 months at 25°C/60% RH when stored in amber glass bottles.
- Genotoxic Impurities : Residual hydrazine is controlled to <1 ppm via derivatization with benzaldehyde.
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 72–85% |
| Acylation | TEA, CH₂Cl₂, 0–5°C | 68–75% |
Electrophilic Substitution Reactions
The 4-chlorophenyl group undergoes regioselective electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to chlorine .
-
Halogenation : Br₂/FeBr₃ yields mono-brominated derivatives at the phenyl ring’s meta position.
Example Product:
2-[6-(4-Chloro-3-bromophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(2-methylphenyl)acetamide (Yield: 62%).
Nucleophilic Reactions at the Acetamide Moiety
The N-(2-methylphenyl)acetamide group participates in:
-
Hydrolysis : 6M HCl reflux converts the acetamide to carboxylic acid (C₅H₄ClN₃O₂S).
-
Reductive Amination : NaBH₃CN/MeOH reduces the amide to a secondary amine (C₅H₄ClN₃S) .
Comparative Reactivity:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Hydrolysis | HCl, Δ | Carboxylic acid | Prodrug synthesis |
| Reduction | NaBH₃CN | Secondary amine | Bioactivity modulation |
Cross-Coupling Reactions
The imidazothiazole core enables Suzuki-Miyaura couplings :
Example:
2-[6-(4-Chlorophenyl)-5-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]-N-(2-methylphenyl)acetamide (Yield: 58%) .
Oxidation and Reduction Pathways
-
Oxidation : KMnO₄/H₂O oxidizes the thiazole sulfur to sulfoxide, altering electronic properties.
-
Reduction : H₂/Pd-C reduces the chlorophenyl group to cyclohexane, decreasing steric bulk .
Mechanistic Insights
-
Nucleophilic Substitution : The acetamide’s carbonyl oxygen stabilizes transition states during hydrolysis via resonance.
-
Electrophilic Aromatic Substitution : Chlorine’s -I effect directs incoming electrophiles to meta/para positions.
Stability and Degradation
-
Photodegradation : UV light (254 nm) cleaves the imidazothiazole ring, forming 4-chlorobenzamide fragments.
-
Thermal Stability : Decomposes at 215°C (TGA data).
Scientific Research Applications
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with five structurally related analogues:
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorophenyl group on the imidazothiazole core is conserved in compounds with notable cytotoxicity (e.g., 5l vs. 5j) . Polar substituents on the acetamide nitrogen (e.g., pyridinyl-piperazine in 5l) enhance anticancer activity compared to non-polar groups (e.g., 2-methylphenyl in the target compound) . Electron-withdrawing groups (e.g., Cl, F) on the acetamide’s aryl ring improve thermal stability, as seen in higher melting points (e.g., 5f: 215–217°C vs. 5j: 118–120°C) .
Yield Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
